
4-Acetamido-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-Acetamido-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H8F3NO3 It is characterized by the presence of an acetamido group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-(trifluoromethyl)benzoic acid typically involves the acylation of 4-amino-2-(trifluoromethyl)benzoic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Reaction Time: Several hours to ensure complete acylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-amino-2-(trifluoromethyl)benzoic acid.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Acetamido-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetamido-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzoic acid
- 4-Acetamido-3-(trifluoromethyl)benzoic acid
- 4-Acetamido-2-(difluoromethyl)benzoic acid
Uniqueness
4-Acetamido-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the acetamido and trifluoromethyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-Acetamido-2-(trifluoromethyl)benzoic acid (also known as 4-Acetamido-2-(trifluoromethyl)benzoate) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an acetamido group and a trifluoromethyl substituent on the benzene ring. The chemical structure can be represented as follows:
This configuration allows for unique interactions with biological targets, enhancing its potential as a pharmaceutical agent.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity towards COX-2 over COX-1 suggests a potentially favorable side effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Inhibition of COX Enzymes by this compound
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | 15.0 | 3.5 | 4.29 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
A549 | 10.3 | Cell cycle arrest |
3. Analgesic Effects
In addition to its anti-inflammatory properties, the compound has shown promise as an analgesic agent. In animal models, it significantly reduced pain responses in writhing tests and hot plate assays, suggesting central and peripheral analgesic effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- COX Inhibition : The acetamido group enhances binding affinity to COX enzymes, while the trifluoromethyl group may contribute to improved selectivity and potency through halogen bonding interactions with proteins .
- Cellular Pathways : Studies indicate that the compound influences various signaling pathways associated with inflammation and cancer progression, including NF-kB and MAPK pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Inflammatory Models :
- A study investigated the effects of this compound in a rat model of arthritis, demonstrating significant reductions in swelling and pain compared to control groups.
-
Cancer Treatment Exploration :
- In vitro studies conducted on MCF-7 cells showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential role as an adjunct therapy in breast cancer treatment.
Properties
IUPAC Name |
4-acetamido-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c1-5(15)14-6-2-3-7(9(16)17)8(4-6)10(11,12)13/h2-4H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIANXAQMSKSZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.